What are the chemical properties of Morpholine-2,2,3,3,5,5,6,6-D8?
What are the chemical properties of Morpholine-2,2,3,3,5,5,6,6-D8?
An In-depth Technical Guide to the Chemical Properties and Applications of Morpholine-2,2,3,3,5,5,6,6-D8
Abstract
Morpholine-2,2,3,3,5,5,6,6-D8 (Morpholine-d8) is the isotopically labeled form of morpholine where all eight hydrogen atoms on the carbon framework have been substituted with deuterium. This substitution imparts unique chemical properties, most notably a mass shift and a stronger carbon-deuterium bond, without significantly altering the compound's steric profile or fundamental reactivity. These characteristics make Morpholine-d8 an invaluable tool for researchers, scientists, and drug development professionals. Its primary applications include serving as a highly effective internal standard in quantitative mass spectrometry-based bioanalysis and as a building block in the synthesis of deuterated drug candidates to investigate and improve pharmacokinetic profiles through the kinetic isotope effect. This guide provides a comprehensive overview of its core chemical properties, synthesis, key applications with detailed protocols, and essential safety information.
The Strategic Advantage of Deuteration: The Morpholine-d8 Context
In modern chemical and pharmaceutical research, the strategic substitution of hydrogen with its stable heavy isotope, deuterium, is a powerful technique for optimizing and analyzing molecular behavior. The morpholine ring itself is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties like aqueous solubility, metabolic stability, and target binding affinity.[1][2] The development of Morpholine-d8 builds upon this foundation, offering researchers a tool to further refine and study morpholine-containing compounds.
The utility of deuteration hinges on the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly if that hydrogen is replaced by deuterium. In drug development, this effect can be profound. If a morpholine moiety is a site of metabolic degradation by enzymes like Cytochrome P450s, deuterating it can retard this process, potentially leading to improved metabolic stability, a longer drug half-life, and an altered metabolite profile.[3][4] This makes Morpholine-d8 a critical intermediate for synthesizing metabolically stabilized drug candidates.
Furthermore, its distinct mass, which is 8 Daltons higher than its unlabeled counterpart, makes it an ideal internal standard for mass spectrometry, a cornerstone of modern analytical science.
Core Physicochemical Properties
Morpholine-d8 is a colorless, oily liquid that is hygroscopic and possesses a characteristic amine-like odor.[5][6] Its fundamental chemical reactivity is similar to that of unlabeled morpholine.[6] It is stable under recommended storage conditions but is incompatible with strong oxidizing agents and acids.[5][7][8]
Below is a summary of its key quantitative properties:
| Property | Value | Source(s) |
| IUPAC Name | 2,2,3,3,5,5,6,6-octadeuteriomorpholine | [9][10] |
| CAS Number | 342611-02-3 | [6][7] |
| Molecular Formula | C₄D₈HNO | |
| Molecular Weight | 95.17 g/mol | [8][9] |
| Exact Mass | 95.118627878 Da | [9][10] |
| Appearance | Colorless Oily Liquid | [5][6] |
| Density | 1.086 g/mL at 25 °C | |
| Boiling Point | 126-130 °C | [5] |
| Flash Point | 31 °C (87.8 °F) - closed cup | [11] |
| Isotopic Purity | Typically ≥98 atom % D | [7] |
| Solubility | Miscible with water and most organic solvents | [5] |
Synthesis and Isotopic Incorporation: A Mechanistic View
The efficient synthesis of Morpholine-d8 is critical for its accessibility in research. A highly effective and scalable one-pot process has been developed that facilitates a near-complete exchange of all eight methylene hydrogens with deuterium.[3][12]
The core of this process is a catalyzed hydrogen-deuterium (H/D) exchange reaction. The choice of catalyst and deuterium source is paramount for achieving high isotopic enrichment efficiently and safely.
-
Deuterium Source : Deuterium oxide (D₂O), or heavy water, is used as the sole and cost-effective source of deuterium atoms.[3][12]
-
Catalyst : Raney Nickel is the preferred catalyst.[12] Its high surface area and catalytic activity are ideal for activating the C-H bonds of the morpholine ring, allowing for the exchange with deuterium from the D₂O solvent. The reaction is performed under elevated temperature and pressure to drive the exchange to completion.[12]
Conceptual Synthesis Protocol
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Inert Atmosphere : The reaction vessel is charged with morpholine, D₂O, and Raney Nickel catalyst under an inert atmosphere (e.g., nitrogen) to prevent contamination from atmospheric H₂O.[12]
-
Pressurization & Heating : The vessel is pressurized (e.g., with H₂ or an inert gas) and heated to a temperature range of 140–180 °C.[12] This provides the necessary energy to overcome the activation barrier for C-H bond cleavage on the catalyst surface.
-
H/D Exchange : The morpholine's methylene C-H bonds are catalytically cleaved, and the hydrogen atoms are exchanged with deuterium from the D₂O pool. This process is repeated multiple times across all eight positions.
-
Catalyst Refresh (Optimization) : To achieve very high deuterium incorporation (~96%), the reaction may involve multiple iterations where the D₂O is decanted, and fresh catalyst is added before repressurizing and reheating.[12]
-
Isolation : After the reaction, the product is isolated, often as a hydrochloride salt (Morpholine-d8 HCl), to improve handling and stability.[12][13] Purification can be achieved through methods like trituration.[12]
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of Morpholine-d8.
Key Applications in Research and Drug Development
The Gold Standard: Internal Standard for Mass Spectrometry
In quantitative bioanalysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is crucial for accuracy and precision. The IS is a compound of fixed concentration added to every sample, which corrects for variations in sample preparation, injection volume, and instrument response.
Why Morpholine-d8 is an Ideal Internal Standard:
-
Co-elution : It is chemically identical to the unlabeled analyte (the morpholine-containing drug), so it elutes at the same time from the chromatography column.
-
Identical Ionization : It exhibits the same ionization efficiency in the mass spectrometer's source, ensuring a proportional response to the analyte.
-
Mass Differentiation : It is clearly distinguished from the analyte by the mass spectrometer due to its +8 Dalton mass shift, preventing signal interference.
Experimental Protocol: Using Morpholine-d8 as an IS in LC-MS/MS
This protocol outlines the analysis of a hypothetical morpholine-containing drug ("Morpho-Drug") in human plasma.
-
Prepare Stock Solutions :
-
Accurately weigh and dissolve Morpho-Drug and Morpholine-d8 in a suitable solvent (e.g., methanol) to create 1 mg/mL stock solutions.
-
-
Prepare Spiking Solutions :
-
Create a working solution of the internal standard (IS) at a fixed concentration (e.g., 100 ng/mL) by diluting the Morpholine-d8 stock solution.
-
Prepare a series of calibration standards by serially diluting the Morpho-Drug stock solution and spiking it into blank plasma.
-
-
Sample Preparation (Protein Precipitation) :
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The acetonitrile acts as both the IS carrier and the protein precipitation agent.
-
Vortex vigorously for 1 minute to mix and precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
Analysis :
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject a small volume (e.g., 5 µL) onto the LC-MS/MS system.
-
-
Data Processing :
-
Monitor the specific mass transitions (MRM) for both Morpho-Drug and Morpholine-d8.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each sample.
-
Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.
-
Bioanalytical Workflow Diagram
Caption: Workflow for quantitative bioanalysis using Morpholine-d8.
Tool for Mechanistic and Pharmacokinetic (PK) Studies
Incorporating the Morpholine-d8 moiety into a larger drug molecule allows researchers to probe metabolic pathways. By comparing the metabolism of the deuterated versus the non-deuterated drug in vitro (e.g., using liver microsomes) or in vivo, scientists can determine if the morpholine ring is a primary site of metabolic attack.[4][14] A significant reduction in metabolism for the deuterated version confirms this pathway and validates the use of deuteration as a strategy to improve the drug's PK profile.[14]
Safety and Handling
Morpholine-d8 shares the same hazards as its non-deuterated parent compound. It is a flammable liquid and vapor and is harmful if swallowed, inhaled, or in contact with the skin.[9][11] Crucially, it is corrosive and can cause severe skin burns and eye damage.[9][11][15]
-
Handling : Always handle Morpholine-d8 in a well-ventilated chemical fume hood.[11][16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[16][17] It is hygroscopic and should be protected from moisture.[5][8]
-
Fire Safety : Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinction.[11][16]
Conclusion
Morpholine-2,2,3,3,5,5,6,6-D8 is more than just an isotopically labeled compound; it is a precision tool that enables significant advancements in drug discovery and development. Its chemical properties, particularly its mass difference and the increased strength of its C-D bonds, provide clear advantages for both quantitative bioanalysis and for the strategic design of metabolically stable therapeutics. A thorough understanding of its properties, synthesis, and applications allows researchers to fully leverage its potential in creating safer and more effective medicines.
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